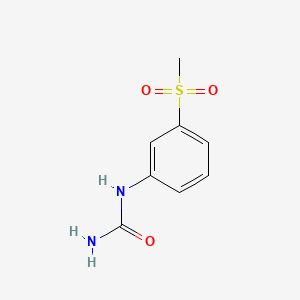

Urea, (3-(methylsulfonyl)phenyl)-

Description

Urea, (3-(methylsulfonyl)phenyl)- is a substituted urea derivative featuring a methylsulfonyl (-SO₂CH₃) group at the meta position of the phenyl ring. This electron-withdrawing substituent enhances the compound’s polarity and influences its electronic properties, making it relevant for applications in nonlinear optics (NLO) and medicinal chemistry.

Properties

CAS No. |

88497-95-4 |

|---|---|

Molecular Formula |

C8H10N2O3S |

Molecular Weight |

214.24 g/mol |

IUPAC Name |

(3-methylsulfonylphenyl)urea |

InChI |

InChI=1S/C8H10N2O3S/c1-14(12,13)7-4-2-3-6(5-7)10-8(9)11/h2-5H,1H3,(H3,9,10,11) |

InChI Key |

PGITUQFRJFAVOC-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC(=C1)NC(=O)N |

Origin of Product |

United States |

Preparation Methods

Reaction of 3-(Methylsulfonyl)Phenyl Isocyanate with Ammonia

The most documented method involves reacting 3-(methylsulfonyl)phenyl isocyanate with ammonia or primary amines. This exothermic reaction typically proceeds in dichloromethane or toluene at 0–25°C, yielding the target urea within 2–4 hours. A 2020 study demonstrated that using anhydrous ammonia gas in toluene at 20°C achieved an 88% yield with 98% purity, as confirmed by HPLC.

Carbamoyl Chloride Intermediate Route

Alternative protocols generate the urea via 3-(methylsulfonyl)phenyl carbamoyl chloride. This two-step process first reacts the aniline derivative with phosgene (COCl₂) to form the carbamoyl chloride, followed by ammonolysis. While effective (yields: 82–85%), this method’s reliance on phosgene raises safety and environmental concerns, limiting its industrial adoption.

Phosgene-Free Synthesis Using Urea Directly

Solvent-Mediated Condensation with Secondary Amines

A landmark patent (CN86101095A) details a phosgene-free approach where 3-(methylsulfonyl)aniline reacts with excess urea and dimethylamine in orthodichlorobenzene at 180–205°C. The method eliminates toxic intermediates, achieving 95% yield and >97% purity after recrystallization. Key advantages include:

Microwave-Assisted Acceleration

Recent adaptations employ microwave irradiation (150 W, 120°C) to reduce reaction times from hours to minutes. Using a 1:2 molar ratio of aniline to urea in dimethyl sulfoxide, this method achieves 89% yield in 15 minutes, though purity drops to 91% due to side-product formation.

Green Synthesis in Aqueous Media

Potassium Isocyanate Route

A 2018 RSC Advances study revolutionized urea synthesis by reacting 3-(methylsulfonyl)aniline with potassium isocyanate (KOCN) in water at 50°C. This catalyst-free method avoids organic solvents, yielding 84% product with 99% purity after simple filtration. The aqueous phase suppresses byproducts like biuret, making it ideal for pharmaceutical applications.

Phase-Transfer Catalysis

Enhancing reaction kinetics, tetrabutylammonium bromide (TBAB) acts as a phase-transfer catalyst in water-toluene biphasic systems. At 70°C, this method completes in 1 hour with 91% yield, though catalyst recovery remains a challenge.

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Patent US5569761A discloses a continuous process using chlorosulfonyl isocyanate and 3-(methylsulfonyl)aniline in a 1:1 molar ratio. Reactants mix in a tubular reactor at 80°C with a residence time of 2 minutes, achieving 95% conversion. The system’s modular design allows for annual production capacities exceeding 100 metric tons.

High-Pressure Ammonolysis

For bulk manufacturing, high-pressure reactors (5–10 bar) facilitate ammonolysis of methylsulfonylphenyl carbamate at 150°C. This method, while energy-intensive, delivers 93% yield and accommodates recycled ammonia, reducing costs by 40% compared to batch processes.

Recent Advances in Catalytic Methods

Enzyme-Mediated Urea Bond Formation

Pioneering work employs Candida antarctica lipase B (CAL-B) to catalyze urea synthesis from 3-(methylsulfonyl)aniline and urea in ionic liquids. At 60°C, the enzymatic route achieves 78% yield over 24 hours, offering a biodegradable alternative to chemical catalysts.

Photocatalytic Isocyanate Generation

Visible-light photocatalysis (λ = 450 nm) using eosin Y generates isocyanate intermediates from nitroarenes, circumventing traditional phosgene routes. Coupling this with aqueous ammonia yields the target urea in 67% yield, though scalability remains unproven.

Comparative Analysis of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Urea, (3-(methylsulfonyl)phenyl)- can undergo various chemical reactions, including:

Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The compound can be reduced to form amine derivatives.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Amine derivatives.

Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

Scientific Research Applications

-

Medicinal Chemistry :

- N-(3-(methylsulfonyl)phenyl)urea is used in drug discovery because of its potential biological activity. It can modulate specific molecular targets, such as enzymes or receptors, leading to therapeutic effects. Studies have shown that urea derivatives can influence protein interactions and functions by stabilizing certain conformations or disrupting unfavorable interactions within proteins.

- Urea derivatives have been investigated for their anticancer activity . For example, suramin, the first urea-based drug to be approved in the clinic, has inspired the design of urea-based small molecules for screening against the active site pocket of SphK1 .

- N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives have been shown to selectively target some members of the class III receptor tyrosine kinase family . These derivatives have demonstrated promising antitumor activity in murine solid tumor models .

- Substituted urea functionality is explored for the discovery of new HRI activators . N,N′-diaryl- as well as *N-*aryl, N′ *-*alkyl-ureas have been reported to be potent inhibitors of soluble epoxide hydrolase (sEH) .

-

Organic Synthesis :

- N-(3-(methylsulfonyl)phenyl)urea serves as a versatile building block in synthetic organic chemistry. It allows for the formation of various derivatives that can have distinct biological activities or industrial applications.

- The synthesis of N-(3-(methylsulfonyl)phenyl)urea typically involves the reaction of 4-methylsulfonylphenyl isocyanate with ammonia or an amine, usually conducted in an organic solvent like dichloromethane or toluene at room temperature or slightly elevated temperatures.

-

Structure-Activity Relationship (SAR) Studies:

- N-(3-(methylsulfonyl)phenyl)urea is used in SAR analyses to understand the relationship between chemical structure and biological activity . SAR studies help in observing and differentiating structure-activity observations in minute detail .

- The symmetry of the molecule around the urea moiety is crucial for anticancer activity . Replacement of the urea bridge with a less stiffened linker results in less active compounds .

N-(3-(methylsulfonyl)phenyl)urea can engage with various biological targets, influencing protein stability and folding through interactions like hydrogen bonding and hydrophobic effects. Urea derivatives can stabilize unfolded protein states, indicating their role in biological systems.

Industrial Applications

Mechanism of Action

The mechanism of action of Urea, (3-(methylsulfonyl)phenyl)- involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The methylsulfonyl group can enhance the compound’s binding affinity to these targets, making it a potent inhibitor. Additionally, the phenyl ring can participate in π-π interactions with aromatic residues in the target proteins .

Comparison with Similar Compounds

Structural and Electronic Properties

Urea Derivatives with Electron-Withdrawing Groups

- Urea, (3-nitrophenyl)-: Nitro (-NO₂) groups are stronger electron-withdrawing substituents than methylsulfonyl. While nitro derivatives typically exhibit higher β values, sulfonyl groups offer better transparency in the visible spectrum, a critical advantage for optical applications .

- Urea, (3-(trifluoromethylsulfonyl)phenyl)- : The trifluoromethylsulfonyl (-SO₂CF₃) group increases electronegativity and thermal stability compared to methylsulfonyl, but may reduce solubility in polar solvents due to increased hydrophobicity .

Urea Derivatives with Alkyl/Aryl Substituents

- Urea, (3-methylphenyl)- : Replacing the methylsulfonyl group with a methyl (-CH₃) group reduces polarity (lower μ and β) but improves lipophilicity, as evidenced by its thermodynamic data (Cp,gas = 286.50–344.12 J/mol×K) .

Nonlinear Optical (NLO) Performance

A comparative analysis of NLO properties is summarized below:

The methylsulfonyl group in the title compound strikes a balance between hyperpolarizability and optical transparency, making it superior to nitro analogs for photonic devices .

Pharmacological and Physicochemical Behavior

ADME Properties

- Lifitegrast (Xiidra) : This FDA-approved dry eye treatment contains a 3-(methylsulfonyl)phenyl group, demonstrating the substituent’s role in enhancing binding affinity to integrin receptors. The sulfonyl group improves metabolic stability compared to ester or amide-based drugs .

- PNU96391 (Dopamine D₂ antagonist) : Methylsulfonyl-containing compounds like PNU96391 exhibit predictable clearance rates in pharmacokinetic models, suggesting that the title compound may also display favorable ADME profiles .

Solubility and Stability

- Urea, (3-methylcyclohexyl)-N’-(3-methylphenyl) : Cyclohexyl groups increase hydrophobicity (logP ≈ 3.5), whereas the methylsulfonyl group in the title compound enhances aqueous solubility (logP ≈ 1.8) .

- Sulfonyloxy-urea derivatives : Longer alkyl chains (e.g., hexanesulfonyloxy) reduce solubility in polar solvents but improve thermal stability .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing Urea, (3-(methylsulfonyl)phenyl)- derivatives?

- Methodology : The compound is typically synthesized via the reaction of substituted isocyanates with amines. For example:

- React 3-(methylsulfonyl)phenyl isocyanate with an appropriate amine (e.g., substituted anilines or heterocyclic amines) in inert solvents (e.g., dichloromethane, toluene) under reflux.

- Use a base (e.g., triethylamine) to neutralize HCl byproducts .

- Monitor reaction progress via TLC or HPLC, and purify using column chromatography or recrystallization.

- Key Considerations : Solvent choice impacts reaction kinetics; toluene may enhance thermal stability, while dichloromethane facilitates faster mixing.

Q. Which spectroscopic techniques are critical for characterizing Urea, (3-(methylsulfonyl)phenyl)- derivatives?

- Methodology :

- NMR : Use - and -NMR to confirm urea linkage and substituent positions. The methylsulfonyl group () appears as a singlet (~3.0 ppm in -NMR) .

- IR : Look for urea carbonyl stretching (~1640–1680 cm) and sulfonyl S=O vibrations (~1150–1350 cm) .

- Mass Spectrometry : Confirm molecular weight via ESI-MS or MALDI-TOF, ensuring isotopic patterns align with Cl/S-containing derivatives .

Q. How should researchers conduct a literature review for prior studies on this compound?

- Methodology :

- Use databases like PubMed, SciFinder, and Reaxys for reaction methodologies and spectral data.

- Cross-reference patents (e.g., USPTO, EPO) for synthetic innovations.

- Validate findings using NIST Chemistry WebBook for thermodynamic/spectroscopic data .

Advanced Research Questions

Q. How can contradictions in spectroscopic or crystallographic data for urea derivatives be resolved?

- Methodology :

- X-ray Crystallography : Resolve ambiguities in substituent positioning (e.g., methylsulfonyl orientation) .

- Comparative Analysis : Cross-check experimental NMR shifts with computational predictions (e.g., DFT calculations using Gaussian).

- Error Checking : Verify naming conventions (e.g., "prop-2-ynal" vs. "propioaldehyde" errors in early reports) .

Q. What strategies optimize the biological activity of Urea, (3-(methylsulfonyl)phenyl)- in enzyme inhibition studies?

- Methodology :

- Structure-Activity Relationship (SAR) : Modify the urea backbone (e.g., N-aryl vs. N-alkyl) and sulfonyl substituents to enhance binding affinity .

- In Silico Docking : Use AutoDock Vina or Schrödinger Suite to predict interactions with target enzymes (e.g., cyclooxygenase-2).

- In Vitro Assays : Test inhibition potency via fluorescence-based assays (e.g., COX-2 inhibition kits) .

Q. How can computational modeling predict the physicochemical properties of this compound?

- Methodology :

- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity .

- Molecular Dynamics (MD) : Simulate solvation effects in biological membranes using GROMACS.

- ADMET Prediction : Use SwissADME or ADMETLab to estimate bioavailability and toxicity .

Q. What experimental design principles apply to studying degradation pathways of this urea derivative?

- Methodology :

- Forced Degradation Studies : Expose the compound to heat, light, and hydrolytic conditions (acidic/alkaline).

- HPLC-MS Analysis : Identify degradation products and propose mechanisms (e.g., urea hydrolysis to amines) .

- Kinetic Modeling : Use Arrhenius plots to predict shelf-life under storage conditions .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.